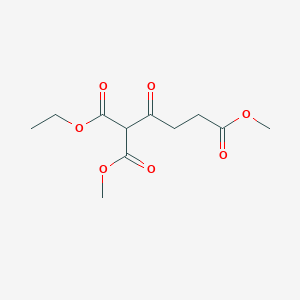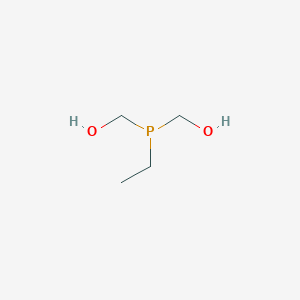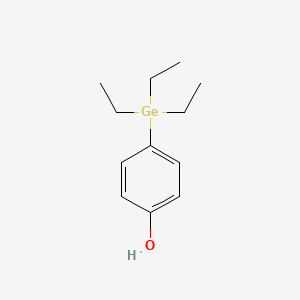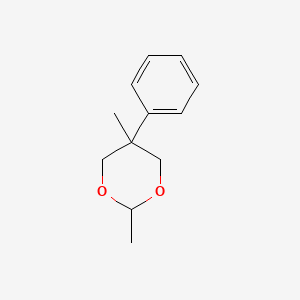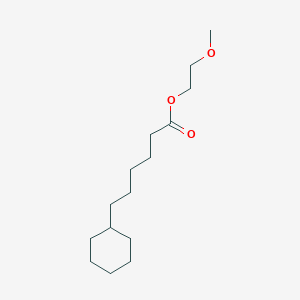
Beryllium--chromium (2/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beryllium–chromium (2/1) is an intermetallic compound composed of beryllium and chromium in a 2:1 ratio. This compound is known for its unique properties, which include high strength, lightweight, and resistance to corrosion. Beryllium is a steel-gray, brittle, lightweight metal, while chromium is a hard, lustrous metal known for its high melting point and resistance to tarnishing .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of beryllium–chromium (2/1) typically involves the direct combination of beryllium and chromium metals at high temperatures. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation. The metals are heated to a temperature where they can react to form the intermetallic compound. The reaction can be represented as:
2Be+Cr→Be2Cr
Industrial Production Methods
Industrial production of beryllium–chromium (2/1) involves similar high-temperature processes. The metals are melted together in an electric arc furnace or induction furnace under a controlled atmosphere. The molten mixture is then cooled to form the intermetallic compound. This method ensures the purity and homogeneity of the final product .
化学反応の分析
Types of Reactions
Beryllium–chromium (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form beryllium oxide and chromium oxide.
Reduction: It can be reduced back to its constituent metals under certain conditions.
Substitution: The compound can undergo substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or other reducing agents at elevated temperatures.
Substitution: Other metal halides or oxides in a molten state.
Major Products
Oxidation: Beryllium oxide (BeO) and chromium oxide (Cr2O3).
Reduction: Beryllium and chromium metals.
Substitution: New intermetallic compounds depending on the substituting metal
科学的研究の応用
Beryllium–chromium (2/1) has several scientific research applications due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions due to its high surface area and reactivity.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and resistance to corrosion.
Medicine: Studied for its potential use in radiation therapy equipment due to its ability to withstand high radiation doses.
Industry: Used in aerospace and defense industries for manufacturing lightweight, high-strength components.
作用機序
The mechanism by which beryllium–chromium (2/1) exerts its effects is primarily through its structural and chemical properties. The compound’s high strength and lightweight make it ideal for applications requiring durable materials. Its resistance to corrosion and oxidation allows it to maintain its properties in harsh environments. The molecular targets and pathways involved include interactions with other metals and compounds, leading to the formation of stable intermetallic phases .
類似化合物との比較
Similar Compounds
Beryllium–copper (2/1): Known for its high strength and electrical conductivity.
Beryllium–aluminum (2/1): Known for its lightweight and high thermal conductivity.
Chromium–nickel (2/1): Known for its corrosion resistance and high-temperature stability.
Uniqueness
Beryllium–chromium (2/1) is unique due to its combination of high strength, lightweight, and resistance to corrosion. Unlike beryllium–copper, it does not have high electrical conductivity but offers better resistance to oxidation. Compared to beryllium–aluminum, it provides higher strength and durability. Unlike chromium–nickel, it is lighter and offers better performance in applications where weight is a critical factor .
特性
CAS番号 |
12232-30-3 |
|---|---|
分子式 |
Be2Cr |
分子量 |
70.020 g/mol |
InChI |
InChI=1S/2Be.Cr |
InChIキー |
JQCQJBQLTMXXHX-UHFFFAOYSA-N |
正規SMILES |
[Be].[Be].[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B14731552.png)

![2,5-Bis[methyl(propan-2-yl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14731577.png)
![5-[(4-Methylphenyl)methyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B14731578.png)
